molecular formula C15H16N6O4S2 B8724635 4-{[1-Azido-3-(phenylsulfanyl)-2-propanyl]amino}-3-nitrobenzenesulfonamide CAS No. 406235-11-8

4-{[1-Azido-3-(phenylsulfanyl)-2-propanyl]amino}-3-nitrobenzenesulfonamide

Cat. No.: B8724635
CAS No.: 406235-11-8
M. Wt: 408.5 g/mol
InChI Key: VMLCJJIXRSPJLL-UHFFFAOYSA-N
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Description

4-{[1-Azido-3-(phenylsulfanyl)-2-propanyl]amino}-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C15H16N6O4S2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

406235-11-8

Molecular Formula

C15H16N6O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

4-[(1-azido-3-phenylsulfanylpropan-2-yl)amino]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C15H16N6O4S2/c16-20-18-9-11(10-26-12-4-2-1-3-5-12)19-14-7-6-13(27(17,24)25)8-15(14)21(22)23/h1-8,11,19H,9-10H2,(H2,17,24,25)

InChI Key

VMLCJJIXRSPJLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(CN=[N+]=[N-])NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 434B (1.01 g, 2.6 mmol) and N,N-diisopropylethylamine (0.70 mL, 4.0 mmol) in dichloromethane (5 mL) and DMF (5 mL) at room temperature was treated with methanesulfonyl chloride (0.22 mL, 2.90 mmol), stirred for 1 hour, and concentrated to remove the dichloromethane. The resulting DMF solution was treated with sodium azide (1.95 g, 30 mmol) and tetrabutylammonium iodide (100 mg), heated to 50° C. for 16 hours, diluted with ethyl acetate (200 mL), washed with water (100 mL) and brine (50 mL), dried (MgSO4), filtered, and concentrated to provide the desired product.
Name
solution
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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